Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-Hydroxyhexanoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-Hydroxyhexanoate
Executive Summary
Methyl 5-hydroxyhexanoate (IUPAC: methyl 5-hydroxyhexanoate; CAS: 244006-10-8 for the (5R)-enantiomer) is a highly versatile chiral building block utilized extensively in organic synthesis, biocatalysis, and pharmaceutical development[1]. Structurally, it is a short-chain fatty acid methyl ester distinguished by a hydroxyl group at the C5 position[1]. This specific functionalization not only dictates its unique physicochemical properties—most notably its molecular weight and boiling point—but also serves as a critical anchor point for downstream stereoselective transformations, such as lactonization to δ -caprolactone or Keck allylation in natural product synthesis[2][3].
This guide provides an in-depth analysis of the thermodynamic causality behind its physical properties and details self-validating experimental protocols for its stereodivergent synthesis.
Physicochemical Thermodynamics: Molecular Weight and Boiling Point Causality
The physical behavior of methyl 5-hydroxyhexanoate is a direct manifestation of its molecular architecture. Understanding the relationship between its molecular weight (MW) and boiling point (BP) is critical for optimizing purification workflows (e.g., fractional distillation or gas chromatography).
Quantitative Data Summary
The following table summarizes the core physicochemical properties of methyl 5-hydroxyhexanoate, linking empirical data to structural causality.
| Property | Value | Structural Causality & Notes |
| Molecular Formula | C₇H₁₄O₃ | Derived from hexanoic acid with a C5 hydroxyl and methyl esterification[1]. |
| Molecular Weight | 146.18 g/mol | Calculated via IUPAC atomic weights; +16 Da shift compared to methyl hexanoate due to the added oxygen atom[1][4]. |
| Boiling Point | ~200 °C | Drastically elevated due to strong intermolecular hydrogen bonding networks[1]. |
| Density | ~0.9 g/cm³ | Characteristic packing density for short-chain, oxygenated aliphatic esters[1]. |
| Solubility | High in organic solvents | Soluble in ethanol and ether; limited in water due to the hydrophobic C7 backbone[1]. |
The Causality of Boiling Point Elevation
A critical phenomenon in the profiling of methyl 5-hydroxyhexanoate is its unusually high boiling point relative to its molecular weight.
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Baseline Comparison: Unsubstituted methyl hexanoate (MW: 130.18 g/mol ) exhibits a boiling point of approximately 150 °C.
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The Hydroxyl Effect: The addition of the C5 hydroxyl group increases the molecular weight to 146.18 g/mol . While this minor mass increase enhances London dispersion forces, it cannot account for the ~50 °C surge in boiling point (to ~200 °C)[1].
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Mechanistic Causality: The primary driver of this elevated boiling point is intermolecular hydrogen bonding . The C5 hydroxyl group acts as both a hydrogen bond donor and acceptor, interacting with the ester carbonyl oxygen of adjacent molecules. This creates a robust transient lattice in the liquid phase, requiring significantly higher thermal kinetic energy to achieve the liquid-to-gas phase transition.
Caption: Causal relationship between C5 hydroxylation, molecular weight, and boiling point elevation.
Synthetic Methodologies: Chemical vs. Biocatalytic Approaches
The synthesis of methyl 5-hydroxyhexanoate can be approached via traditional organic chemistry or modern biocatalysis.
Traditional Chemical Synthesis
Historically, synthesis relied on Grignard reactions or direct esterification of hexanoic acid derivatives[1]. While effective, Grignard additions to aldehyde/ketone precursors often yield racemic mixtures, requiring complex chiral resolution if a specific enantiomer is needed for drug development. Furthermore, direct esterification requires harsh acid catalysts that can inadvertently trigger the dehydration of the C5 hydroxyl group[1].
Advanced Stereodivergent Biocatalysis
To bypass the limitations of chemical synthesis, modern protocols utilize Alcohol Dehydrogenases (ADHs) to perform stereodivergent bioreductions of the prochiral precursor, methyl 5-oxohexanoate[3]. By selecting specific recombinant enzymes, researchers can dictate the absolute stereochemistry of the final product with >99% enantiomeric excess (ee)[3].
Caption: Stereodivergent biocatalytic synthesis of methyl 5-hydroxyhexanoate enantiomers.
Self-Validating Experimental Protocol: Biocatalytic Synthesis
The following protocol details the synthesis of (R)-methyl 5-hydroxyhexanoate using ADH-A. It is designed as a self-validating system , incorporating inline quality control (QC) checks to ensure thermodynamic and kinetic parameters are met.
Materials Required
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Substrate: Methyl 5-oxohexanoate (50 mM)
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Biocatalyst: Recombinant ADH from Rhodococcus ruber (ADH-A)[3]
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Cofactor System: 2-propanol (2-PrOH)
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Buffer: 100 mM Phosphate buffer (pH 9.0)
Step-by-Step Methodology
Step 1: Substrate Initialization & Buffer Equilibration
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Action: Dissolve methyl 5-oxohexanoate to a final concentration of 50 mM in 100 mM phosphate buffer. Adjust the pH strictly to 9.0.
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Causality: The pH 9.0 environment is thermodynamically optimal for ADH-A activity, ensuring the enzyme's active site histidine residues remain in the correct protonation state for hydride transfer[3].
Step 2: Cofactor Recycling Integration
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Action: Add 2-propanol (10% v/v) to the reaction mixture.
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Causality: ADH-A requires NADH/NADPH to reduce the ketone. 2-propanol acts as a sacrificial hydrogen donor. As ADH-A consumes NADH to reduce the substrate, it simultaneously oxidizes 2-propanol to acetone, regenerating the cofactor and driving the reaction equilibrium forward[3].
Step 3: Enzymatic Incubation
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Action: Introduce the ADH-A enzyme preparation. Seal the vessel and incubate at 30 °C under gentle orbital shaking (150 rpm) for 24 hours.
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Causality: 30 °C provides optimal kinetic energy for the enzyme-substrate collision without inducing thermal denaturation of the biocatalyst[3].
Step 4: Self-Validation (In-Process QC via GC-MS)
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Action: At t = 4h and t = 24h, extract a 100 µL aliquot. Extract with ethyl acetate and inject into a GC-MS system.
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Validation Metric: Monitor the disappearance of the precursor mass ion (m/z 144) and the emergence of the target molecular weight ion (m/z 146.18)[1][4].
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Troubleshooting: If m/z 146 is absent at t=4h, the cofactor recycling system has failed; verify 2-PrOH concentration.
Step 5: Isolation and Purification
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Action: Terminate the reaction by extracting the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Validation Metric: Confirm the boiling point of the isolated liquid. A micro-boiling point determination should yield ~200 °C[1]. A significantly lower boiling point indicates contamination with unreacted methyl 5-oxohexanoate or residual solvent.
Applications in Drug Development and Synthesis
The precise molecular weight and functional group placement of methyl 5-hydroxyhexanoate make it an invaluable precursor in advanced pharmaceutical synthesis:
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Lactonization to δ -Caprolactone: Under acidic conditions, the C5 hydroxyl group can undergo intramolecular transesterification with the methyl ester, cyclizing to form δ -caprolactone. This is a critical intermediate for synthesizing biologically active bridged bicyclic lactones[2][3].
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Keck Allylation Precursor: The enantiopure forms of methyl 5-hydroxyhexanoate are utilized as foundational building blocks in Keck allylation workflows. This reaction is instrumental in the total synthesis of complex macrolides and antitumor drugs, such as epothilones B and the anti-obesity drug Orlistat[2].
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Site-Selective C-H Functionalization: In bioinspired nonheme iron(IV)-oxo species research, methyl hexanoate is selectively oxidized at the remote C5 position to yield methyl 5-hydroxyhexanoate, demonstrating advanced stereoelectronic tuning for drug functionalization[5].
References
- EvitaChem.Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- Properties and Applications.
- Cheméo.methyl 5-hydroxyhexanoate - Chemical & Physical Properties.
- ResearchGate.Applications of Keck allylation in the synthesis of natural products.
- ACS Publications (Inorganic Chemistry).Stereoelectronic Tuning of Bioinspired Nonheme Iron(IV)-Oxo Species by Amide Groups in Primary and Secondary Coordination Spheres for Selective Oxygenation Reactions.
- ACS Catalysis.Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols.
